

# A Comparative Analysis of Lisavanbulin Clinical Trials in Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trial outcomes for **Lisavanbulin** (BAL101553), a novel microtubule-targeting agent, with standard-of-care and emerging therapies for newly diagnosed O6-methylguanine-DNA methyltransferase (MGMT) promoter unmethylated and recurrent glioblastoma. Data is presented to facilitate an objective evaluation of **Lisavanbulin**'s performance, supported by detailed experimental protocols and a visualization of its mechanism of action.

## **Mechanism of Action: Targeting the Mitotic Spindle**

**Lisavanbulin** is a prodrug that is converted in the body to its active form, avanbulin (BAL27862). Avanbulin functions as a microtubule destabilizer by binding to the colchicine site on tubulin. This disruption of microtubule dynamics activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. Prolonged activation of the SAC in cancer cells leads to mitotic catastrophe and subsequent apoptotic cell death. A key feature of **Lisavanbulin** is its ability to cross the bloodbrain barrier, a significant advantage for treating brain tumors like glioblastoma.





Click to download full resolution via product page

#### Lisavanbulin's Mechanism of Action

# **Comparative Efficacy in Glioblastoma Clinical Trials**

The following tables summarize the efficacy data from key clinical trials of **Lisavanbulin** and standard-of-care treatments for newly diagnosed MGMT unmethylated and recurrent glioblastoma.

Table 1: Efficacy in Newly Diagnosed MGMT Promoter Unmethylated Glioblastoma

| Treatment<br>Regimen                          | Trial<br>Identifier                 | N  | Median<br>Overall<br>Survival<br>(OS) | Median Progressio n-Free Survival (PFS) | Objective<br>Response<br>Rate (ORR) |
|-----------------------------------------------|-------------------------------------|----|---------------------------------------|-----------------------------------------|-------------------------------------|
| Lisavanbulin<br>+<br>Radiotherapy             | ABTC1601<br>(NCT032502<br>99)       | 26 | 12.8 months                           | 7.7 months                              | Not Reported                        |
| Temozolomid e + Radiotherapy (Stupp Protocol) | EORTC<br>26981/22981<br>/ NCIC CE.3 | 60 | 12.7 months                           | Not Reported                            | Not Reported                        |
| Radiotherapy<br>Alone                         | EORTC<br>26981/22981<br>/ NCIC CE.3 | 54 | 11.8 months                           | Not Reported                            | Not Reported                        |



Table 2: Efficacy in Recurrent Glioblastoma

| Treatment<br>Regimen             | Trial<br>Identifier/St<br>udy               | N             | Median<br>Overall<br>Survival<br>(OS) | 6-Month Progressio n-Free Survival (PFS6) | Objective<br>Response<br>Rate (ORR) |
|----------------------------------|---------------------------------------------|---------------|---------------------------------------|-------------------------------------------|-------------------------------------|
| Lisavanbulin<br>(Oral)           | NCT0249080<br>0 (Phase 2a,<br>EB1-positive) | 9 (evaluable) | Not Reported                          | Not Reported                              | 11.1% (1<br>Partial<br>Response)    |
| Lisavanbulin<br>(IV)             | NCT0289536<br>0 (Phase 2a)                  | 12            | Not Reported                          | Not Reported                              | 8.3% (1<br>Partial<br>Response)     |
| Bevacizumab<br>(Single<br>Agent) | BRAIN<br>(NCT003451<br>63)                  | 85            | 9.2 months                            | 42.6%                                     | 28.2%                               |
| Lomustine<br>(Single<br>Agent)   | EORTC<br>26101<br>(NCT012909<br>39)         | 149           | 8.6 months                            | Not Reported                              | Not Reported                        |
| Bevacizumab<br>+ Lomustine       | EORTC<br>26101<br>(NCT012909<br>39)         | 288           | 9.1 months                            | Not Reported                              | Not Reported                        |

# **Comparative Safety Profiles**

Table 3: Key Grade 3/4 Adverse Events in Glioblastoma Clinical Trials



| Treatment Regimen                               | Trial Identifier                 | Key Grade 3/4 Adverse<br>Events                                                                                          |  |
|-------------------------------------------------|----------------------------------|--------------------------------------------------------------------------------------------------------------------------|--|
| Lisavanbulin + Radiotherapy                     | ABTC1601 (NCT03250299)           | Aseptic meningoencephalitis, hypertension, seizure, cognitive disturbance, cerebral edema, hyponatremia, lymphopenia.[1] |  |
| Temozolomide + Radiotherapy<br>(Stupp Protocol) | EORTC 26981/22981 / NCIC<br>CE.3 | Hematologic toxicities.                                                                                                  |  |
| Lisavanbulin (IV)                               | NCT02895360 (Phase 2a)           | Four Grade 3/4 adverse<br>events were reported, but not<br>specified in the provided<br>abstract.[2]                     |  |
| Bevacizumab (Single Agent)                      | BRAIN (NCT00345163)              | Hypertension, convulsion.                                                                                                |  |
| Bevacizumab + Lomustine                         | EORTC 26101<br>(NCT01290939)     | Hematologic toxicities were more frequent in the combination arm.                                                        |  |

# **Detailed Experimental Protocols**

A clear understanding of the methodologies employed in clinical trials is essential for a nuanced comparison of their outcomes.

### **Lisavanbulin Clinical Trials**

- 1. ABTC1601 (NCT03250299): **Lisavanbulin** with Radiation in Newly Diagnosed MGMT Unmethylated Glioblastoma[3][4]
- Study Design: A multicenter, open-label, phase 1 dose-escalation study.
- Patient Population: Adults with newly diagnosed, histologically confirmed MGMT promoter unmethylated glioblastoma.
- Treatment Regimen:



- Oral Lisavanbulin administered daily for 6 weeks.
- Concurrent standard radiotherapy (60 Gy in 30 fractions over 6 weeks).
- A 4-week rest period followed the treatment phase.
- Primary Objective: To determine the maximum tolerated dose (MTD) of Lisavanbulin in combination with radiation therapy.
- · Key Inclusion Criteria:
  - Histologically proven newly diagnosed glioblastoma.
  - MGMT promoter unmethylated status.
  - Recovery from the immediate post-operative period.
- Key Exclusion Criteria:
  - Prior radiation therapy or chemotherapy for glioblastoma.
- 2. NCT02490800: Oral Lisavanbulin in Recurrent Glioblastoma[2][3][5]
- Study Design: A phase 1/2a, open-label, dose-escalation and expansion study.
- Patient Population: Adults with recurrent or progressive glioblastoma or other high-grade gliomas who have failed standard therapy. The phase 2a portion focused on patients with EB1-positive tumors.
- Treatment Regimen: Oral **Lisavanbulin** administered once daily in 28-day cycles.
- Primary Objectives:
  - Phase 1: To determine the MTD of oral Lisavanbulin.
  - Phase 2a: To assess the anti-tumor activity of oral Lisavanbulin in patients with EB1positive recurrent glioblastoma.
- Key Inclusion Criteria:



- Recurrent or progressive glioblastoma or high-grade glioma.
- Failure of standard therapy.
- Phase 2a: EB1-positive tumor tissue.
- Key Exclusion Criteria:
  - Requirement for >6 mg/day of dexamethasone.
  - Symptomatic brain metastases in patients with solid tumors.
  - Peripheral neuropathy ≥ Grade 2.

## **Comparator Clinical Trials**

- 1. EORTC 26981/22981 / NCIC CE.3 (Stupp Protocol): Temozolomide with Radiation in Newly Diagnosed Glioblastoma
- Study Design: A randomized, multicenter, open-label, phase 3 trial.
- Patient Population: Adults with newly diagnosed, histologically confirmed glioblastoma.
- Treatment Regimens:
  - Arm 1 (Radiotherapy alone): 60 Gy of fractionated radiotherapy in 2 Gy daily fractions over 6 weeks.
  - Arm 2 (Stupp Protocol): The same radiotherapy regimen with concomitant daily oral temozolomide (75 mg/m²), followed by six cycles of adjuvant oral temozolomide (150-200 mg/m² for 5 days every 28 days).[6][7][8]
- Primary Objective: To compare overall survival between the two treatment arms.
- Key Inclusion Criteria:
  - Newly diagnosed, histologically confirmed glioblastoma.
  - Age 18-70 years.



- WHO performance status of 0-2.
- Key Exclusion Criteria:
  - Prior chemotherapy or radiotherapy for glioblastoma.
- 2. BRAIN (NCT00345163): Bevacizumab in Recurrent Glioblastoma
- Study Design: A phase 2, multicenter, open-label, non-comparative trial.
- Patient Population: Adults with recurrent glioblastoma.
- Treatment Regimen: Intravenous bevacizumab (10 mg/kg) every 2 weeks.
- Primary Objectives: To evaluate the 6-month progression-free survival and objective response rate.
- Key Inclusion Criteria:
  - Recurrent glioblastoma.
  - Prior treatment with temozolomide and radiation.
- Key Exclusion Criteria:
  - Clinically significant cardiovascular disease.
  - Inadequately controlled hypertension.
- 3. EORTC 26101 (NCT01290939): Bevacizumab and Lomustine in Recurrent Glioblastoma[9]
- Study Design: A randomized, open-label, phase 3 trial.
- Patient Population: Adults with the first recurrence of glioblastoma.
- Treatment Regimens:
  - Arm 1 (Combination): Lomustine (90 mg/m² orally every 6 weeks) and bevacizumab (10 mg/kg intravenously every 2 weeks).[9]



- Arm 2 (Lomustine alone): Lomustine (110 mg/m² orally every 6 weeks).[9]
- Primary Objective: To compare overall survival between the two treatment arms.
- · Key Inclusion Criteria:
  - First recurrence of glioblastoma.
  - Prior chemoradiation with temozolomide.
- Key Exclusion Criteria:
  - Prior treatment with bevacizumab or lomustine.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Centrosome and spindle assembly checkpoint loss leads to neural apoptosis and reduced brain size PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Spindle checkpoint Wikipedia [en.wikipedia.org]
- 5. Eligibility criteria SonoFirst [sonofirst-trial.eu]
- 6. 3363-Glioblastoma recurrent lomustine (110mg/m2) | eviQ [eviq.org.au]
- 7. A randomized phase II trial of standard dose bevacizumab versus low dose bevacizumab plus lomustine (CCNU) in adults with recurrent glioblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Analysis of Lisavanbulin Clinical Trials in Glioblastoma]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1194490#cross-study-comparison-of-lisavanbulin-clinical-trial-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com